Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate

Description

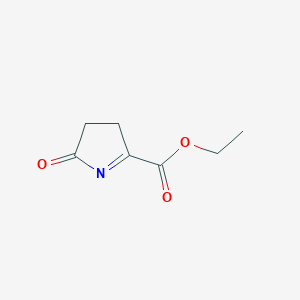

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic compound featuring a partially saturated pyrrole ring with a ketone group at position 2 and an ethyl ester at position 4. The 3,4-dihydro configuration indicates saturation at the 3 and 4 positions, reducing aromaticity and influencing electronic properties. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.

Properties

CAS No. |

360782-67-8 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethyl 5-oxo-3,4-dihydropyrrole-2-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h2-4H2,1H3 |

InChI Key |

AGWQUVWOFILGLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-amino ynones or β-enaminones. For example, the oxidative cyclization of β-enaminones can be achieved using iodine as a promoter . Another method involves the reaction of glycine-derived enamino amides under Boc-deprotection conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of citric acid as a catalyst, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes acid-mediated cyclization to form fused heterocycles. For example, in trifluoroacetic acid (TFA), it forms 4 via a 5-exo-trig addition mechanism involving the imino-tautomer 3′ . This pathway is distinct from analogues with acid-stable N-protection groups, which require heating in TFA for cyclization .

| Reagent/Condition | Product | Key Observations |

|---|---|---|

| TFA (room temperature) | Fused pyrrolinone derivative | Proceeds via imino-tautomer intermediate |

Nucleophilic Substitution

The ethyl ester group at position 5 is susceptible to nucleophilic attack. In the presence of amines, transesterification or amidation occurs, yielding pyrrole-3-carboxamides. This reactivity is critical for synthesizing bioactive molecules, as seen in analogues of drugs like atorvastatin .

Example Reaction :

Conditions : Reflux in ethanol or THF .

Paal–Knorr Condensation

The compound participates in Paal–Knorr reactions to form 1,5-diarylpyrroles. For instance, condensation with benzaldehyde derivatives under acidic conditions yields intermediates like 11 , which cyclize to diarylpyrroles 12 upon amine addition .

Key Steps :

-

Formation of 1,4-diketones via aldol reaction.

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature allows electrophilic substitution at positions 2 and 4. Halogenation and nitration have been reported, though specific data for this compound requires extrapolation from similar pyrrolinones.

Reactivity Trends :

-

Position 2 : Activated by the ester group.

-

Position 4 : Moderately reactive due to conjugation with the carbonyl.

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH), the lactam ring opens to form β-keto esters. This reactivity is leveraged to synthesize linear intermediates for further functionalization.

Example :

Scientific Research Applications

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate and related compounds:

Key Findings from Comparative Analysis:

Structural Variations and Reactivity :

- The position of the oxo group (C2 vs. C3) significantly impacts electronic distribution. For example, 2-oxo-pyrroles exhibit greater electron-withdrawing effects at the α-position, influencing nucleophilic substitution reactions compared to 3-oxo isomers .

- Dihydro configurations (e.g., 3,4-dihydro vs. 1,3-dihydro) alter ring strain and conjugation, affecting stability. The 3,4-dihydro configuration in the target compound may enhance solubility due to reduced aromaticity .

Biological Activity: 2-Oxo-lyngbyatoxin derivatives (e.g., compounds 1 and 2 in ) demonstrate reduced cytotoxicity compared to their non-oxidized counterparts, suggesting that the 2-oxo group destabilizes interactions with biological targets . Ethyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate () is a key intermediate in antimalarial drug synthesis, highlighting the pharmacological relevance of 2-oxo-pyrrole scaffolds .

Synthetic Utility :

- The target compound’s ethyl ester group is a common motif in medicinal chemistry for enhancing bioavailability. Similar esters, such as those in and , are synthesized via acid-catalyzed cyclization or enantioselective catalysis, suggesting analogous routes for the target compound .

- Crystallographic studies (e.g., SHELX refinements in ) indicate that hydrogen-bonding patterns in 2-oxo derivatives influence molecular packing, which is critical for solid-state properties .

This contrasts with pyranone derivatives (), where the larger ring size alters binding geometries .

Biological Activity

Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrrole family of compounds, characterized by a five-membered aromatic ring containing nitrogen. Its structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

-

Antitumor Activity :

- Ethyl 2-oxo derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds with similar structures showed GI50 values in the low micromolar range against human cancer cell lines .

- Mechanistic studies indicated that these compounds can induce apoptosis and cell cycle arrest at the G2/M phase, primarily through mitochondrial pathways .

- Antibacterial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Table 2: Case Studies on Antitumor Activity

| Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 0.25 | Induces apoptosis via mitochondrial pathway |

| Ethyl derivative analogs | MCF7 (Breast) | 0.08–0.41 | G2/M phase arrest |

| Pyrrole-based compounds | HeLa (Cervical) | <0.5 | Inhibits tubulin polymerization |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis :

- Cell Cycle Arrest :

- Microtubule Disruption :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.